molecular formula C19H20N4O3S B2379872 1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034311-98-1

1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No. B2379872
CAS RN: 2034311-98-1
M. Wt: 384.45
InChI Key: DHQUEROAEQRTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, as part of the broader category of 1,2,3-triazole derivatives, has seen various applications in scientific research, particularly in the synthesis of biologically active compounds and the exploration of their potential therapeutic applications. The research on 1,2,3-triazole derivatives has demonstrated their versatility in organic synthesis and their significant potential in medicinal chemistry.

  • Synthesis Techniques

    The synthesis of 1,2,3-triazole derivatives, including those structurally related to the compound , often employs techniques such as the Huisgen cycloaddition reaction, demonstrating the compound's relevance in facilitating the development of potent inhibitors against biological targets like caspase-3 (Jiang & Hansen, 2011). Similarly, methods like the metal-free route to carboxylated 1,4-disubstituted 1,2,3-triazoles highlight the compound's role in generating new chemical entities through reactions with organic azides (Das, Dey, & Pathak, 2019).

  • Biological Applications

    The biological activity of 1,2,3-triazole derivatives has been a significant area of investigation. For instance, studies on the synthesis of phthalan and phenethylamine derivatives via addition of alcohols to rhodium(II)-azavinyl carbenoids and the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles have shed light on the potential of these compounds in creating pharmacologically relevant molecules (Bennett et al., 2017); (Miura, Biyajima, Fujii, & Murakami, 2012). Additionally, the one-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives and their evaluation for in vitro antibacterial activity emphasize the compound's utility in discovering new antimicrobial agents (Sreerama et al., 2020).

  • Chemical Properties and Reactivity

    The chemical properties and reactivity of 1,2,3-triazoles, including the generation of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, have been explored to create reactive intermediates for further synthetic applications (Culhane & Fokin, 2011). Such research underscores the compound's role in advancing synthetic methodologies and developing novel compounds with potential pharmacological activities.

properties

IUPAC Name

1-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-4-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14-10-17(8-9-19(14)26-2)27(24,25)22-11-16(12-22)23-13-18(20-21-23)15-6-4-3-5-7-15/h3-10,13,16H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQUEROAEQRTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

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